molecular formula C13H12N2O B591134 1,3-Diphenyl-d10-urea CAS No. 108009-46-7

1,3-Diphenyl-d10-urea

Cat. No.: B591134
CAS No.: 108009-46-7
M. Wt: 222.313
InChI Key: GWEHVDNNLFDJLR-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenyl-d10-urea is a phenyl urea-type compound with the molecular formula C13H2D10N2O. It is a colorless solid that is often used as a reference standard in environmental testing . This compound is a deuterated form of 1,3-diphenylurea, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications.

Biochemical Analysis

Biochemical Properties

1,3-Diphenyl-d10-urea is known to interact with various biomolecules. For instance, it has been identified as a new class of endocytosis inhibitors, which broadly restricts entry and replication of several SARS-CoV-2 and IAV strains . This suggests that this compound may interact with enzymes and proteins involved in the endocytosis pathway.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It majorly affects clathrin-mediated endocytosis, a key cellular entry route for many viruses . In cells treated with this compound, virus binding on the cell surface was unaffected, but internalization of the viruses was drastically reduced .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an endocytosis inhibitor. It has been hypothesized that this compound could alter the chloride gradient across the cell membrane, leading to intracellular chloride accumulation. This could potentially affect the endocytic machinery by perturbing intracellular chloride homeostasis .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied in the context of viral infections. In mice challenged with IAV and mouse-adapted SARS-CoV-2, treatment with this compound led to remarkable body weight recovery, improved survival, and significantly reduced lung viral load .

Metabolic Pathways

Given its role as an endocytosis inhibitor, it may interact with enzymes or cofactors involved in endocytosis .

Transport and Distribution

It is known that the compound can transport chloride ions into cells, suggesting it may interact with chloride transporters or binding proteins .

Subcellular Localization

Given its role in endocytosis, it may be localized to the cell membrane or endocytic vesicles .

Chemical Reactions Analysis

1,3-Diphenyl-d10-urea undergoes various chemical reactions, including:

Properties

IUPAC Name

1,3-bis(2,3,4,5,6-pentadeuteriophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEHVDNNLFDJLR-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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